Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to the “Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester” often involves palladium-catalyzed oxidative carbonylation reactions, as demonstrated by Gabriele et al. (2012), who described the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives under mild conditions (Gabriele et al., 2012). This method provides an efficient pathway to synthesize complex esters through a sequential process involving heterocyclization, alkoxycarbonylation, and dehydration, using oxygen as the external oxidant.
Molecular Structure Analysis
The molecular structure of compounds like “Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester” can be elucidated using various analytical techniques, including X-ray diffraction (XRD). For instance, the crystal structure of a related compound was detailed by Toze et al. (2015), revealing a fused tetracyclic system with specific ring conformations (Toze et al., 2015). Such structural analyses provide insights into the compound's stereochemistry and spatial arrangement, which are critical for understanding its reactivity and properties.
Chemical Reactions and Properties
Compounds of this nature participate in various chemical reactions, primarily due to the functional groups present in their structure. The presence of ester and dioxopyrrolidinyl groups opens pathways for selective reactions, including esterification, hydrolysis, and protection-deprotection strategies critical in synthetic organic chemistry. For example, Lebel (2013) discussed the use of a related compound for selective Troc-protection of amino groups, highlighting its utility in synthetic applications (Lebel, 2013).
Scientific Research Applications
Carbon-based Solid Acids
Carbon materials, including carbon-based solid acids, play a significant role in green chemistry, renewable energy, and environmental studies. The synthesis, properties, and applications of carbon solid acids in the form of biomass, polymers, and carbon/silica-based catalysts are crucial. Mesoporosity, in particular, has a major impact on catalysis, especially when bulk materials are transformed into valuable products (Mahajan & Gupta, 2019).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, shows promise for sustainable access to new generations of polymers, functional materials, and fuels. This area of research is vital for replacing non-renewable hydrocarbon sources with biomass-derived alternatives, highlighting the potential of carbon-based esters in green chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Carbonic Anhydrase Inhibitors in Drug Discovery
The enzyme carbonic anhydrase (CA) plays a significant role across various organisms, with inhibition mechanisms offering therapeutic implications for diseases such as edema, glaucoma, seizures, obesity, cancer, and infectious diseases. Advances in structure-based drug design have led to a deeper understanding of CA inhibitors (CAIs), showcasing the importance of carbonic acid derivatives in medicinal chemistry (Supuran, 2017).
Porous Supports in Carbonic Anhydrase Immobilization
The immobilization of carbonic anhydrases (CAs) on porous supports enhances enzyme stability, recoverability, and shelf life, which is critical for practical applications in CO2 capture and conversion. The design and preparation of high-performance support materials are research hotspots, indicating the relevance of carbon-based materials in biocatalysis (Ren et al., 2020).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c11-7-1-2-8(12)10(7)16-9(13)15-6-3-4-14-5-6/h6H,1-5H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWUNSFFYCOVPE-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459464 |
Source
|
Record name | 1-[({[(3S)-Oxolan-3-yl]oxy}carbonyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester | |
CAS RN |
138499-08-8 |
Source
|
Record name | 1-[({[(3S)-Oxolan-3-yl]oxy}carbonyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.